Terikalant

Description

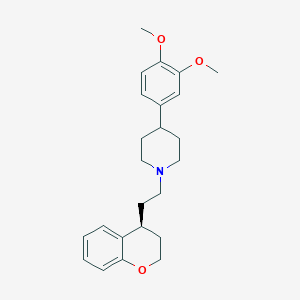

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[(4S)-3,4-dihydro-2H-chromen-4-yl]ethyl]-4-(3,4-dimethoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO3/c1-26-23-8-7-20(17-24(23)27-2)18-9-13-25(14-10-18)15-11-19-12-16-28-22-6-4-3-5-21(19)22/h3-8,17-19H,9-16H2,1-2H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZPEXQHMIZQPQ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCN(CC2)CCC3CCOC4=CC=CC=C34)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2CCN(CC2)CC[C@H]3CCOC4=CC=CC=C34)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923752 | |

| Record name | 1-[2-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121277-96-1 | |

| Record name | Terikalant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121277961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(3,4-Dihydro-2H-1-benzopyran-4-yl)ethyl]-4-(3,4-dimethoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERIKALANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8ZMP77RGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacodynamics of Terikalant

Elucidation of Potassium Channel Modulatory Actions

Studies have characterized Terikalant's influence on several key potassium currents that are critical determinants of the cardiac action potential.

Mechanistic Characterization of Rapidly Activating Delayed Rectifier (IKr/hERG) Channel Interactions

The rapidly activating delayed rectifier potassium current (IKr), encoded by the hERG gene, plays a crucial role in the repolarization phase of the cardiac action potential. nih.govamegroups.cnoup.comjci.org This compound (B54069) has been identified as a potent blocker of IKr. ahajournals.orgnih.govnih.govresearchgate.netfrontiersin.orgwiley-vch.deahajournals.orgoup.com

In guinea pig ventricular myocytes, this compound potently blocked IKr with an IC50 value of approximately 31 nmol/L. ahajournals.orgnih.govresearchgate.netoup.com Studies using heterologous expression systems, such as mouse AT-1 cells and Xenopus oocytes expressing hERG, also demonstrated concentration-dependent block of IKr/hERG by this compound. ahajournals.orgnih.govnih.govresearchgate.netfrontiersin.org The IC50 values in these systems were reported to be around 200 to 250 nmol/L, indicating a slightly lower potency compared to native IKr in guinea pig myocytes. ahajournals.orgnih.govresearchgate.net This difference in potency between native and heterologously expressed channels has been observed with other compounds as well. ahajournals.org

Investigations into the mechanism of hERG block by this compound have shown that it does not significantly affect the voltage dependence of hERG activation. ahajournals.org

Table 1: IC50 Values for this compound Block of IKr/hERG

| Channel/System | IC50 (approx.) | Reference |

| IKr in Guinea Pig Ventricular Myocytes | 31 nmol/L | ahajournals.orgnih.govresearchgate.netoup.com |

| hERG in Mouse AT-1 cells | 210-250 nmol/L | ahajournals.orgnih.govresearchgate.net |

| hERG in Xenopus oocytes | 200-250 nmol/L | ahajournals.orgnih.govresearchgate.net |

Mechanistic Characterization of Inwardly Rectifying Potassium (IK1) Channel Interactions

The inwardly rectifying potassium current (IK1), primarily mediated by Kir2.x channels, is essential for maintaining the resting membrane potential in cardiac myocytes and contributes to the final phase of repolarization. oup.comoup.comphysiology.orgnih.gov While initial reports suggested this compound selectively blocked IK1, subsequent studies revealed that its potency for IK1 block is considerably lower than for IKr. ahajournals.orgnih.govresearchgate.netahajournals.orgphysiology.orgnih.govnih.govnih.govnih.govahajournals.orgresearchgate.netresearchgate.net

In guinea pig ventricular myocytes, the IC50 for this compound block of IK1 was approximately 8 µmol/L. ahajournals.orgnih.govresearchgate.net This indicates that this compound is about 250-fold less potent in blocking IK1 compared to IKr. ahajournals.orgnih.govresearchgate.net Significant block of IK1 is observed at concentrations greater than 5 µmol/L. researchgate.netnih.govpopline.org

Studies have shown that at concentrations exceeding 5 µM, this compound alters the peak amplitudes of IK1 elicited by hyperpolarizing or depolarizing steps and diminishes the current resulting from voltage ramps. researchgate.netnih.govpopline.orgwikigenes.org this compound at a concentration of 10 µM significantly decreased both inward and outward components of IK1 in isotonic solution. researchgate.net Some research suggests that the level of IK1 inhibition achieved by this compound might be insufficient to fully elucidate the role of IK1 in certain physiological contexts, potentially due to its relatively weak potency on this channel. ahajournals.org

Table 2: IC50 Values for this compound Block of IK1

| Channel/System | IC50 (approx.) | Reference |

| IK1 in Guinea Pig Ventricular Myocytes | 8 µmol/L | ahajournals.orgnih.govresearchgate.net |

Modulation of Transient Outward Potassium (Ito) Currents

The transient outward potassium current (Ito) contributes significantly to the early repolarization phase (phase 1) of the action potential, particularly in species like the rat. oup.com this compound has been shown to modulate Ito. nih.govnih.govwikigenes.org

In isolated rat ventricular myocytes, this compound reduced the inactivation time constant of Ito in a concentration-dependent manner. nih.gov At a concentration of 11 µM, the inactivation time constant was reduced by 50%. nih.gov The peak value of Ito was also diminished by this compound at concentrations exceeding 2 µM, with the integral of charge movement halved at a concentration near 5 µM. nih.gov this compound's inhibition of Ito currents increased with time during depolarizing pulses, suggesting interactions with the open channel. nih.gov Analysis of the time dependence of block provided estimates for the blocking and unblocking rate constants. nih.gov The voltage dependence for both activation and inactivation of Ito was not altered by this compound, nor did it affect the time course of recovery from inactivation. nih.gov One study reported an IC50 of 6.4 µM for Ito block. wikigenes.org

Table 3: Effects of this compound on Ito in Rat Ventricular Myocytes

| Parameter | Effect of this compound (1-60 µM) | Concentration for 50% Effect (approx.) | Reference |

| Ito Inactivation Time Constant | Reduced | 11 µM | nih.gov |

| Peak Ito Current | Diminished (at concentrations > 2 µM) | - | nih.gov |

| Integral of Ito Charge Movement | Halved | 5 µM | nih.gov |

| Ito IC50 | Block | 6.4 µM | wikigenes.org |

| Voltage Dependence of Ito | No significant change in activation or inactivation | - | nih.gov |

| Recovery from Inactivation | No effect | - | nih.gov |

Assessment of Slowly Activating Delayed Rectifier (IKs) Current Effects

The slowly activating delayed rectifier potassium current (IKs) is another component of the delayed rectifier current that contributes to cardiac repolarization. oup.comjci.org Studies have assessed the effects of this compound on IKs.

In guinea pig ventricular myocytes, no significant block of IKs was observed at this compound concentrations up to 10 µmol/L. ahajournals.orgnih.govoup.com At a very high concentration of 100 µmol/L, some block (43 ± 7%) was noted. ahajournals.org These findings indicate that this compound has minimal or no effect on IKs at concentrations relevant to its more potent effects on IKr and Ito.

Electrophysiological Modulations in Excitable Cardiomyocytes

The modulation of potassium currents by this compound translates into observable effects on the electrical activity of excitable cardiomyocytes, primarily impacting the action potential. This compound has been shown to prolong the cardiac action potential duration (APD). ahajournals.orgnih.govnih.govahajournals.orgnih.govresearchgate.net This APD prolongation is largely attributed to its potent blockade of the IKr current. ahajournals.orgnih.govahajournals.org

At higher concentrations (≥10 µmol/L), where this compound also exerts a less potent block of IK1, additional effects such as slowing of the rate of action potential repolarization and a decrease in resting membrane potential have been observed. ahajournals.orgnih.gov

Studies in isolated papillary muscles from different species, such as rats and guinea pigs, have revealed species-specific differences in the electrophysiological effects of this compound, likely due to variations in the expression and contribution of different potassium currents like Ito. ahajournals.orgnih.govahajournals.org For instance, this compound exhibited a triphasic effect on contractility and caused significant prolongation of the effective refractory period (ERP) in guinea pig preparations. nih.gov

Research using various cardiomyocyte models, including those from guinea pigs, rats, dogs, and human embryonic stem cells, has contributed to understanding the cellular electrophysiological impact of this compound. ahajournals.orgnih.govahajournals.orgnih.govnih.govnih.govjacc.orgu-szeged.hu

Table 4: Electrophysiological Effects of this compound

| Electrophysiological Parameter | Observed Effect | Contributing Channel Interaction(s) | Reference |

| Action Potential Duration (APD) | Prolongation | Potent IKr block | ahajournals.orgnih.govnih.govahajournals.orgresearchgate.net |

| Rate of Repolarization | Slowing (at higher concentrations) | Less potent IK1 block | ahajournals.orgnih.gov |

| Resting Membrane Potential | Decrease (depolarization) (at higher concentrations) | Less potent IK1 block | ahajournals.orgnih.gov |

| Effective Refractory Period (ERP) | Prolongation (observed in guinea pig papillary muscle at certain concentrations) | Likely IKr block and potentially other effects | nih.gov |

Action Potential Duration Alterations

This compound has been shown to significantly prolong the action potential duration (APD) in cardiac myocytes. nih.govnih.gov This effect is observed in a concentration-dependent manner. nih.gov Studies in guinea pig ventricular myocytes demonstrated that this compound potently blocks the rapidly activating delayed rectifier K+ current (IKr), with an IC50 of approximately 31 nmol/L. nih.govahajournals.orgahajournals.org This block of IKr is considered a primary mechanism for the observed APD prolongation. nih.govahajournals.org

At concentrations between 0.1 and 10 µmol/L, RP 58866 significantly increased APD50 and APD90 in guinea pig papillary muscles. ahajournals.org Specifically, 0.3 µmol/L this compound increased APD90 by an average of approximately 21% in guinea pig papillary muscles. ahajournals.org In isolated ventricular myocytes, 10 µM this compound significantly increased APD90 by 17±3% at a cycle length of 300 ms. nih.gov

The prolongation of APD by this compound exhibits reverse frequency-dependence, meaning the effect is more pronounced at slower heart rates (longer cycle lengths). nih.gov This reverse frequency-dependent prolongation was observed in both papillary muscle and Purkinje fibers, with a more marked effect in Purkinje fibers. nih.gov

This compound's effect on APD shortening kinetics following an increase in pacing rate has also been studied. nih.gov It dose-dependently decreased the time constant and the amount of slow APD shortening. nih.gov At 10 µM, this compound significantly decreased the time constant and amount of slow shortening by 63±10% and 63±11%, respectively, in ventricular myocytes. nih.gov

| Effect on APD90 (Guinea Pig Papillary Muscle) | Concentration | Percentage Increase | Citation |

|---|---|---|---|

| This compound | 0.3 µmol/L | ~21% | ahajournals.org |

| RP 58866 | 0.1 µmol/L | ~19% | ahajournals.org |

Resting Membrane Potential Influence

At therapeutically relevant concentrations (below micromolar), this compound does not significantly modify the resting membrane potential. oup.com However, at higher concentrations (≥10 µmol/L), RP 58866 has been shown to decrease the resting membrane potential, consistent with a less potent block of the inward rectifier K+ current (IK1). nih.govahajournals.orgahajournals.org

While this compound is known to block IK1, this block is significantly less potent than its block of IKr. nih.govahajournals.orgahajournals.org The IC50 for IK1 block by this compound is approximately 8 µmol/L, compared to 31 nmol/L for IKr. nih.govahajournals.org This approximately 250-fold difference in potency explains why effects on resting membrane potential are only observed at much higher concentrations. nih.govahajournals.org Studies have indicated that a 30% reduction in IK1 current causes only a minor depolarization (less than 1 mV) of the resting potential. oup.com

This compound at a concentration of 10 µM did not prevent changes in membrane potential induced by hypotonic challenge in guinea pig ventricular myocytes, suggesting that IK1 does not participate in these specific hypotonic-induced changes when intracellular ATP is sufficient. nih.gov

Characterization of Voltage- and Concentration-Dependent Channel Blockade Kinetics

This compound blocks cardiac ion channels in a voltage- and concentration-dependent manner. The most prominent effect is the potent blockade of IKr, which is concentration-dependent with an IC50 of approximately 31 nmol/L in guinea pig ventricular myocytes and 0.25 ± 0.05 µmol/L for HERG expressed in Xenopus oocytes. nih.govahajournals.org Block of IKr by this compound reached a steady state within 3 minutes of exposure to cumulative concentrations. ahajournals.org

While this compound blocks IK1, this block requires substantially higher concentrations (≥1 µmol/L) and is approximately 250-fold less potent than the block of IKr. nih.govahajournals.orgahajournals.org The block of IK1 by this compound shows some voltage dependence, with a comparable degree of block observed at -60 mV with an IC50 of 6 µmol/L. ahajournals.org

This compound has been reported to block other potassium currents, including the transient outward potassium current (Ito), although the potency is much less than on IKr. ahajournals.orgwikigenes.org At high concentrations (10 and 20 µM), this compound also reduced the maximum upstroke velocity of the action potential in canine ventricular muscle, suggesting a block of inward sodium current in a use-dependent manner. nih.gov The onset kinetics of this block were rapid, similar to Class I/B antiarrhythmics, while the offset kinetics resembled Class I/A antiarrhythmics. nih.gov

This compound had no significant effect on the voltage dependence or kinetics of HERG activation at concentrations up to 0.3 µmol/L. ahajournals.org

| Ion Channel | This compound IC50 (Guinea Pig Ventricular Myocytes) | This compound IC50 (HERG in Xenopus Oocytes) | Relative Potency (vs. IKr) | Citation |

|---|---|---|---|---|

| IKr | ~31 nmol/L | 0.25 ± 0.05 µmol/L | 1x | nih.govahajournals.org |

| IK1 | ~8 µmol/L | Not specified | ~250-fold less potent | nih.govahajournals.org |

| IKs | No significant block ≤ 10 µmol/L | Not specified | Much less potent | nih.govahajournals.org |

Enantiomeric Pharmacological Profiling: this compound (RP 62719) and RP 58866

RP 58866 is a racemic mixture, and this compound (RP 62719) is its active (S)-enantiomer. nih.govspringer.comfrontiersin.org Both the racemate and this compound exhibit similar pharmacological profiles on cardiac ionic currents, although there can be differences in potency. oup.comahajournals.org

Both RP 58866 and this compound potently block IKr. nih.govahajournals.org Studies in guinea pig ventricular myocytes reported IC50 values of 22 nmol/L for RP 58866 and 31 nmol/L for this compound for IKr block. nih.govahajournals.org For IK1 block, the IC50 values were 6 µmol/L for RP 58866 and 8 µmol/L for this compound. nih.govahajournals.org These data indicate that both the racemate and the (S)-enantiomer are significantly more potent blockers of IKr than IK1. nih.govahajournals.orgahajournals.org

At therapeutically relevant concentrations (below micromolar), both drugs prolong the action potential plateau duration without significantly modifying the resting membrane potential or the upstroke velocity. oup.com At micromolar concentrations, both decrease a steady outward current, likely due to IK1 inhibition, which contributes to action potential prolongation. oup.com

While the difference in IKr block potency between RP 58866 and this compound (22 nM vs 31 nM) is small, the (R)-enantiomer of RP 58866 was not tested in some studies, making it difficult to fully assess the stereoselectivity of IKr block. frontiersin.org However, this compound is considered the active enantiomer. frontiersin.org

| Compound | IKr IC50 (Guinea Pig Ventricular Myocytes) | IK1 IC50 (Guinea Pig Ventricular Myocytes) | Citation |

|---|---|---|---|

| RP 58866 (Racemate) | 22 nmol/L | 6 µmol/L | nih.govahajournals.org |

| This compound (RP 62719, (S)-enantiomer) | 31 nmol/L | 8 µmol/L | nih.govahajournals.org |

Preclinical Research Modalities and Experimental Systems

In Vitro Assay Development and Validation for Ion Channel Function

In vitro assays are crucial for characterizing the direct effects of compounds like Terikalant (B54069) on specific ion channels. These assays allow for controlled environments to study channel function and compound-channel interactions.

Cell-Based Functional Screening Platforms (e.g., CHO, HEK293 Cell Lines)

Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cell lines are widely used as platforms for expressing recombinant ion channels for functional screening nih.goveppendorf.com. These cell lines are amenable to transfection, allowing stable or transient expression of specific human cardiac ion channels, such as hERG (Kv11.1) and Kir2.1 (IK1) nih.govbpsbioscience.comsigmaaldrich.com. Functional assays in these cell lines, often coupled with electrophysiological techniques, enable the assessment of a compound's ability to modulate the activity of the expressed channels nih.govresearchgate.net. Studies have utilized HEK293 cells stably expressing hERG to investigate compound-induced hERG inhibition nih.govbpsbioscience.com. Similarly, CHO cells stably expressing human Kir2.1 channels have been used to quantify Kir2.1 inhibitors nih.govnih.gov. This compound has demonstrated slowly developing inhibitory activity on Kir2.1-mediated IK1 currents in recombinant CHO cells at low micromolar concentrations nih.govnih.govresearchgate.net.

Automated Patch-Clamp Electrophysiology Techniques

Automated patch-clamp (APC) electrophysiology represents a significant advancement in ion channel research, enabling higher throughput screening compared to traditional manual patch-clamp methods metrionbiosciences.comwikipedia.orgfrontiersin.org. APC systems allow for simultaneous recordings from multiple cells, accelerating the process of assessing compound effects on ion channels nih.govmaxcyte.com. This technology is particularly valuable in preclinical safety pharmacology for screening drug candidates for potential interactions with cardiac ion channels, such as hERG, which is critical for identifying potential proarrhythmic risks metrionbiosciences.comfrontiersin.orgresearchgate.net. High-throughput electrophysiological recordings using automated patch-clamp systems have been performed on HEK293 and CHO cells stably expressing hERG to analyze channel inhibition by various blockers, with results showing good agreement with previous reports nih.gov.

Recombinant Ion Channel Expression Systems (e.g., Xenopus Oocytes)

Xenopus laevis oocytes are another extensively used heterologous expression system for studying ion channel function nih.govnih.gov. Their large size facilitates the injection of messenger RNA (mRNA) encoding specific ion channel subunits, leading to the expression of functional channels in the oocyte membrane nih.govnih.gov. This system allows for detailed electrophysiological characterization of recombinant channels and their modulation by pharmacological agents nih.govnih.gov. This compound has been studied using Xenopus oocytes expressing HERG, the α-subunit that forms human IKr channels ahajournals.org. In this system, this compound blocked HERG currents in a concentration-dependent manner, providing evidence for its potent block of IKr ahajournals.org. The blocking concentrations in Xenopus oocytes expressing HERG were reported to be approximately 200 to 250 nmol/L for 50% block ahajournals.org.

Ex Vivo Tissue Electrophysiological Studies

Ex vivo studies using isolated cardiac tissues provide a more physiologically relevant context to assess the effects of compounds on cardiac electrical activity, integrating the function of multiple ion channels and transporters within their native cellular environment.

Investigations in Isolated Cardiomyocyte and Purkinje Fiber Preparations

Isolated cardiomyocyte and Purkinje fiber preparations are valuable ex vivo models for studying the direct effects of drugs on cardiac action potentials and ionic currents ubc.cafrontiersin.orgsemanticscholar.org. Ventricular myocytes and Purkinje fibers exhibit distinct electrophysiological properties and ion channel profiles, contributing to the complex electrical activity of the heart frontiersin.orgfrontiersin.org. Studies on this compound have been conducted using isolated guinea pig ventricular myocytes ahajournals.orgahajournals.org. These investigations revealed that this compound potently blocked IKr in guinea pig ventricular myocytes, with an IC50 of approximately 31 nmol/L ahajournals.orgahajournals.org. Block of IK1 in guinea pig ventricular myocytes was significantly less potent, with an IC50 of around 8 μmol/L ahajournals.orgahajournals.org. This compound also increased the action potential duration (APD) in guinea pig papillary muscles ahajournals.org.

The following table summarizes the IC50 values of this compound for IKr and IK1 in guinea pig ventricular myocytes:

| Ion Channel | IC50 (nM) | IC50 (μM) | Experimental System | Citation |

| IKr | 31 | 0.031 | Guinea pig ventricular myocytes | ahajournals.orgahajournals.org |

| IK1 | 8000 | 8 | Guinea pig ventricular myocytes | ahajournals.orgahajournals.org |

Studies have also investigated the effects of this compound on action potential duration in guinea pig papillary muscles. RP 58866, the racemate of which this compound is the active enantiomer, at concentrations between 0.1 and 10 μmol/L significantly increased APD50 and APD90 ahajournals.org. This compound at 0.3 μmol/L increased APD90 by approximately 21% ahajournals.org.

Comparative Electrophysiological Analyses Across Species Models

Comparative electrophysiological studies across different species are important in preclinical research because the expression and properties of cardiac ion channels can vary significantly between species oup.com. These differences can influence the electrophysiological response to drugs and have implications for translating findings from animal models to humans oup.com. This compound's effects on IKr have been examined in both guinea pig myocytes and mouse AT-1 cells, as well as in Xenopus oocytes expressing HERG ahajournals.org. The blocking concentrations of this compound for IKr in mouse AT-1 cells and Xenopus oocytes expressing HERG (IC50 values of 210 and 250 nmol/L, respectively) were found to be approximately 10-fold higher than in guinea pig myocytes (IC50 ≈ 31 nmol/L) ahajournals.org. This highlights species-specific differences in the potency of this compound's block of IKr ahajournals.org. Studies have also investigated the cellular electrophysiological effect of this compound in the dog heart jacc.org.

Experimental Models for Mechanistic Elucidation in Systems Biology

Preclinical research into this compound has utilized various experimental models to understand its mechanisms of action within biological systems, particularly concerning the cardiovascular system. These models are crucial for dissecting the complex interactions of the compound with ion channels and signaling pathways that govern cardiac function.

Investigation of Cardiac Action Potential Repolarization in Mammalian Models

The cardiac action potential is a fundamental electrical event in the heart, and its proper repolarization is essential for normal cardiac rhythm. Alterations in repolarization can lead to arrhythmias. This compound has been studied for its effects on this process in mammalian models.

In vitro electrophysiological studies using isolated cardiac tissues from mammalian species, such as canine isolated ventricular muscle and Purkinje fibers, have been employed to analyze the cellular mechanisms of this compound's action nih.govresearchgate.net. These studies typically involve techniques like standard microelectrode recording to measure action potential parameters.

Research has shown that this compound significantly prolongs the action potential duration (APD) in a concentration-dependent manner in canine ventricular muscle, as measured at both 50% and 90% of repolarization nih.gov. For instance, at concentrations of 1, 2.5, 10, and 20 µM, this compound demonstrated this effect nih.gov. In Purkinje fibers, a marked action potential lengthening effect was also observed at concentrations such as 2.5 µM nih.gov.

The effect of this compound on APD has also been shown to exhibit reverse frequency-dependence in both papillary muscle and Purkinje fibers, meaning the prolongation is more pronounced at slower heart rates nih.gov. This reverse frequency-dependence was more notable in Purkinje fibers nih.gov.

Beyond its effects on APD, this compound has also been found to influence the maximum upstroke velocity of the action potential, a measure related to sodium channel activity nih.gov. While unaffected at lower concentrations (1 and 2.5 µM), this parameter was significantly reduced at higher concentrations (10 and 20 µM) of this compound in canine ventricular papillary muscle nih.gov. The onset kinetics of this block at 10 µM were rapid, similar to Class I/B antiarrhythmics, while the offset kinetics resembled those of Class I/A antiarrhythmic drugs nih.gov.

Studies have indicated that this compound is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr), also known as the hERG current ahajournals.orgfrontiersin.org. This block contributes significantly to the prolongation of the cardiac action potential ahajournals.org. Research in guinea pig ventricular myocytes showed that this compound potently blocked IKr with an IC50 of 31 nmol/L ahajournals.org. Its effect on the inward rectifier K+ current (IK1) was found to be significantly less potent, with an IC50 of 6 µmol/L, approximately 250-fold higher than for IKr ahajournals.org. No significant block of the slowly activating delayed rectifier K+ current (IKs) was observed at concentrations up to 10 µmol/L ahajournals.org. These findings suggest that this compound's action potential-prolonging effects are primarily mediated through IKr block ahajournals.org.

The following table summarizes some of the observed effects of this compound on action potential parameters in canine models:

| Preparation | This compound Concentration | Effect on APD (50% & 90%) | Effect on Maximum Upstroke Velocity | Frequency Dependence |

| Ventricular Muscle | 1, 2.5, 10, 20 µM | Significant prolongation (concentration-dependent) nih.gov | Unaffected at 1, 2.5 µM; Reduced at 10, 20 µM nih.gov | Reverse frequency-dependent nih.gov |

| Purkinje Fibers | 2.5 µM | Marked lengthening nih.gov | Not specified in detail nih.gov | More pronounced reverse frequency-dependence nih.gov |

Role in Ischemic Preconditioning Pathways in Animal Models

Ischemic preconditioning (IPC) is an endogenous protective mechanism where brief periods of ischemia and reperfusion make the heart more resistant to subsequent prolonged ischemic insults collectionscanada.canih.govplos.org. Animal models have been instrumental in understanding the pathways involved in IPC and the potential for pharmacological mimetics.

This compound has been investigated for its role within these cardioprotective pathways in animal models. Studies using isolated rabbit ventricular myocytes have provided insights into the involvement of ion channels, specifically the inward rectifier potassium channel (IK1), in mediating the protective effects observed in ischemic preconditioning collectionscanada.ca.

Research in this model has established the role of pharmacological blockade of IK1 channels, including by this compound, in ischemic preconditioning collectionscanada.ca. Protection against myocyte necrosis induced by ischemic preconditioning, hypo-osmotic stress, and activation of angiotensin AT1 receptors was abolished by inhibiting IK1 channels with either barium or this compound collectionscanada.ca. This suggests that IK1 channels act as downstream effectors in the signaling pathways involved in ischemic preconditioning collectionscanada.ca.

These findings in animal models support the hypothesis that ion channels, such as IK1, play a critical role in the protective mechanisms triggered by ischemic preconditioning collectionscanada.ca. While this compound is primarily known for its IKr blocking activity, its effect on IK1 at higher concentrations highlights a potential point of interaction within the complex network of channels involved in both normal electrical activity and cardioprotective responses.

Structure Activity Relationship Sar and Computational Modeling of Terikalant

Identification of Key Structural Determinants for Channel Interaction Selectivity

Research on Terikalant (B54069) and its effects on ion channels, such as hERG (IKr) and IK1, has aimed to identify the specific structural features of the molecule responsible for its binding and modulation of these channels. This compound has been shown to block both IKr and IK1, although its potency can vary depending on the experimental system. nih.govbiorxiv.orgahajournals.orgresearchgate.net Early studies suggested this compound primarily blocked IK1, but later findings indicated a potent blocking action on IKr as well. ahajournals.orgahajournals.org

The interaction of drugs with ion channels often involves binding within the channel pore or to allosteric sites. For hERG channels, a common drug binding site is located in the central cavity formed by the S5 and S6 transmembrane domains, the pore helix, and the selectivity filter. nih.gov Studies on hERG channel block by various compounds, including those structurally diverse, suggest that different drugs might adopt distinct binding modes within this cavity. researchgate.net While specific details on the key structural determinants of this compound's selectivity for different potassium channels are not extensively detailed in the provided search results, the fact that it interacts with both IKr and IK1 suggests that certain structural features allow for binding to common or overlapping sites, or that different parts of the molecule are responsible for the interaction with each channel type. nih.govbiorxiv.orgahajournals.orgresearchgate.net The piperidine (B6355638) moiety and the substituted phenyl and chromen rings in this compound's structure (C24H31NO3) likely play significant roles in its interaction with the hydrophobic and polar residues within or near the channel pores. nih.govchemspider.com

Studies on other potassium channel blockers highlight the importance of features like a basic atom and hydrophobic regions for binding to the hERG channel pore. Given this compound's structure, the nitrogen in the piperidine ring is likely protonated at physiological pH, contributing a positive charge that could interact with negatively charged residues in the channel. The aromatic rings and the dihydrochromene system provide hydrophobic interaction sites.

In Silico Methodologies for Activity Prediction and Design

Computational methods play a vital role in predicting the activity of compounds like this compound and guiding the design of new analogs with potentially improved properties.

Application of Advanced Molecular Descriptors (e.g., 4D-Fingerprints)

Molecular descriptors are numerical representations of a molecule's chemical structure and properties. Advanced molecular descriptors, such as 4D-fingerprints, capture more complex aspects of molecular shape, flexibility, and electronic properties in addition to 2D structural information. These descriptors can provide a richer representation of molecules for use in QSAR model development and similarity searching. researchgate.netpatsnap.com

Studies on predicting hERG blockage have utilized various molecular descriptors, including atom-type-based descriptors and those related to molecular fragments. nih.govresearchgate.net The use of advanced descriptors like 4D-fingerprints has been explored in the development of QSAR models for predicting hERG blockage. patsnap.com

The provided information indicates that this compound has been included in datasets used to develop QSAR models employing various molecular descriptors, including those used for predicting hERG blockage. nih.govresearchgate.netbiochempress.compatsnap.com However, specific details on the application of 4D-fingerprints to this compound itself or the particular insights gained from this approach regarding its activity are not explicitly provided in the search results. The general utility of such descriptors lies in their ability to capture subtle structural differences that may be relevant to biological activity. researchgate.netpatsnap.com

Integration of Terikalant Actions Within Complex Biological Network Pathways

Systems Pharmacology Perspectives on Multi-Channel Modulation

Systems pharmacology provides a framework for understanding how a drug's interactions with multiple molecular targets influence complex biological networks and ultimately affect physiological outcomes. Terikalant (B54069) has been studied in the context of multi-channel modulation, particularly concerning its effects on cardiac ion currents. Research indicates that this compound blocks both the rapid component of the delayed rectifier potassium current (IKr) and the inward rectifier potassium current (IK1) nih.govbiorxiv.orgresearchgate.netoup.comresearchgate.netresearchgate.net.

The modulation of multiple ion channels by this compound contributes to its observed effects on action potential duration (APD), particularly its rate dependence nih.govbiorxiv.orgresearchgate.netnih.gov. Studies utilizing computational models of the human ventricular action potential have highlighted the importance of simultaneously modulating depolarizing and repolarizing ion currents, such as ICaL and IK1, to achieve desired APD prolongation characteristics at different heart rates nih.govbiorxiv.orgresearchgate.netnih.gov. This multi-channel interaction is suggested as a potential strategy for anti-arrhythmic effects by promoting robust APD prolongation at fast excitation rates while minimizing it at slow rates nih.govbiorxiv.orgresearchgate.netnih.gov. Experimental evidence in guinea-pig and canine myocytes treated with this compound, an IK1 blocker, has demonstrated varying rate-dependent responses, indicating the complexity of multi-channel effects in different experimental models nih.govbiorxiv.org.

Computational Approaches for Comprehensive Pathway Analysis

Computational approaches play a crucial role in deciphering the complex interactions of compounds like this compound within biological networks and pathways numberanalytics.comnumberanalytics.com. Pathway analysis, a computational method, is used to identify and interpret the biological pathways involved in a particular condition or in response to a stimulus, such as drug exposure numberanalytics.comqiagen.com. This involves analyzing high-throughput data to identify patterns and correlations linked to specific biological pathways numberanalytics.com.

Computational models, such as those simulating the human ventricular action potential, have been instrumental in studying the effects of ion channel modulation by compounds like this compound nih.govbiorxiv.orgresearchgate.netnih.gov. These models allow researchers to investigate how the combined modulation of multiple ion currents, including those targeted by this compound (IKr and IK1), influences action potential characteristics and rate dependence nih.govbiorxiv.orgresearchgate.netnih.gov. Network analysis, a related computational tool in bioinformatics, enables the study of complex biological systems by representing interactions between entities like proteins and genes as networks numberanalytics.comnih.govresearchgate.netresearchgate.net. While direct computational pathway analysis studies specifically detailing this compound's effects across broad cellular signaling networks were not extensively detailed in the provided context, the principles of these computational methods are applicable to understanding the broader impact of multi-channel modulators within biological systems numberanalytics.comnumberanalytics.comqiagen.complos.org.

Interplay with Cellular Regulatory and Signaling Cascades

This compound's interaction with specific ion channels, particularly IK1, suggests an interplay with cellular regulatory and signaling cascades. Inward rectifier potassium channels (Kir), including Kir2.1 (responsible for IK1), play fundamental roles in cellular function researchgate.net. This compound has been identified as an inhibitor of Kir2.1 researchgate.net.

The activity of ion channels, including potassium channels, can be influenced by intracellular signaling pathways oup.comresearchgate.net. While the provided information does not explicitly detail the specific signaling cascades directly modulated by this compound binding, the functional consequences of IK1 blockade by this compound have been linked to cellular processes that involve regulatory mechanisms. For instance, studies on ischemic preconditioning in cardiomyocytes suggest a role for IK1 channels in protection against ischemic injury, potentially through mechanisms involving cell volume regulation ahajournals.org. Cell volume regulation is a complex process involving the coordinated activity of various ion channels and transporters, often regulated by signaling pathways ahajournals.orgresearchgate.net. Although one study indicated that IK1 might not directly participate in hypotonicity-induced membrane potential changes under certain conditions when using this compound and glibenclamide, the broader context suggests potential links between IK1 activity and regulatory processes influenced by signaling researchgate.netphysiology.org. Cellular signaling cascades, often involving a series of phosphorylation events mediated by kinases, transmit extracellular signals to intracellular responses and regulate various cellular functions wikipedia.orggenscript.comlibretexts.orgmpg.de. The modulation of ion channel activity by compounds like this compound can, in turn, influence these cascades or be influenced by them, contributing to the complex interplay within the cellular network.

Functional Genomic and Proteomic Correlates in Response to this compound

Functional genomics and proteomics are powerful approaches for investigating the global biological response to a compound by examining changes in gene and protein expression and function numberanalytics.comresearchgate.net. These methods can provide insights into the pathways and networks affected by a drug.

Advanced Academic Research Considerations and Future Avenues

Pharmacogenetic Influences on Terikalant (B54069) Metabolism and Channel Activity (e.g., CYP2D6 Polymorphisms)

Pharmacogenetics, the study of how genetic makeup influences drug response, plays a significant role in understanding this compound's activity. Genetic variations in enzymes responsible for drug metabolism can lead to altered drug concentrations and effects in individuals. The cytochrome P450 (CYP) enzyme system is a major player in drug metabolism, with CYP2D6 being particularly important, metabolizing approximately 20% of commonly prescribed medicines pharmgkb.orghee.nhs.uk. CYP2D6 is known for its high degree of polymorphism, meaning there are many variations in the gene encoding this enzyme pharmgkb.orghee.nhs.uk. These polymorphisms can result in different metabolizer phenotypes, ranging from poor metabolizers to ultrarapid metabolizers, affecting how quickly a drug is processed and eliminated by the body pharmgkb.orghee.nhs.uk.

Research has shown that the pharmacokinetics and pharmacodynamic effects of this compound, a K+ channel blocker, are influenced by CYP2D6 genetic polymorphism cioms.ch. Specifically, QTc interval prolongation following this compound administration has been shown to correlate with CYP2D6 metabolic capacity researchgate.net. This highlights the importance of considering an individual's CYP2D6 genotype when studying or administering this compound to predict potential variations in response and minimize risks.

Methodological Advancements in Ion Channel Drug Discovery for Compound Characterization

Ion channels are crucial therapeutic targets involved in various physiological and pathological processes, making them attractive for drug development frontiersin.orgmdpi.com. However, their complexity and the vastness of chemical space present challenges in identifying effective drug candidates frontiersin.org. Methodological advancements in ion channel drug discovery are continuously being developed to improve compound characterization.

Traditional electrophysiology, while precise, is often too slow and labor-intensive for high-throughput screening nih.gov. To address these limitations, automated electrophysiology instruments have been developed, offering increased throughput while retaining much of the fidelity of traditional methods nih.govnih.gov. These automated systems are valuable for medium-throughput secondary screening, bridging gaps in the early drug discovery pipeline nih.gov.

In silico approaches, such as computer-aided drug discovery (CADD), significantly enhance the efficiency of ion channel drug discovery by speeding up screening and improving hit rates frontiersin.org. Techniques like molecular docking are routinely used to process large virtual libraries against known target structures frontiersin.org. Ligand-based virtual screening allows for the exploration of extensive compound databases to identify potential ion channel modulators, prioritizing compounds for experimental testing and reducing the time and resources required in early discovery stages frontiersin.org. Machine learning techniques are also being harnessed to identify novel genes and pathways linked to diseases involving ion channels and to predict inhibitors for specific channels frontiersin.org.

While this compound was initially identified as a blocker of IK1, later studies using advanced electrophysiological techniques demonstrated that it is a potent blocker of IKr, with significantly higher potency compared to its effect on IK1 ahajournals.org. This highlights how refined methodologies can lead to a better understanding of a compound's primary targets and mechanisms of action.

Q & A

Q. What are the primary electrophysiological mechanisms by which Terikalant modulates cardiac action potential duration (APD) in guinea pig ventricular myocytes?

this compound prolongs APD predominantly by inhibiting the inward rectifier potassium current (IK₁), which governs terminal repolarization and resting membrane potential stability. At 10 µM, this compound increased APD₉₀ by 17% at 300 ms pacing cycle lengths (CL), with weaker effects (8%) at 500 ms CL in isolated cells . Methodologically, researchers should validate IK₁ specificity using voltage-clamp protocols (e.g., ramped depolarizations from −40 to −100 mV) to isolate outward vs. inward IK₁ components, as this compound exhibits differential inhibition (89% outward vs. 24% inward current suppression) .

Q. What experimental models are optimal for studying this compound’s rate-dependent APD modulation?

Isolated ventricular myocytes are preferred for high-resolution APD kinetics analysis due to reduced confounding factors (e.g., extracellular K⁺ accumulation). In contrast, Langendorff-perfused ventricular preparations are limited to ≤5 µM this compound due to contractility loss and pacing instability at higher concentrations . Researchers should prioritize CL ranges of 300–500 ms to capture physiologically relevant rate-dependency.

Q. Which parameters are critical for quantifying this compound’s effects on APD accommodation kinetics?

Monitor the time constant (τ) and magnitude (B) of slow APD shortening during CL transitions. In isolated cells, this compound (10 µM) reduced τ by 63% and B by 63% during 500→300 ms CL shifts, indicating suppression of slow accommodation . Use mono-exponential fitting (e.g., APD₉₀ = A + B·exp(−t/τ)) to derive kinetic parameters.

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s specificity toward IK₁ vs. IKr (rapid delayed rectifier K⁺ current)?

Conflicting reports arise from methodological variability. For example, Jurkiewicz et al. (1996) observed IKr inhibition, but refutes this: 10 µM this compound did not alter IKr or ICa (L-type Ca²⁺ current) in guinea pig cells. To resolve contradictions:

Q. What methodological strategies mitigate confounding factors in this compound’s APD-prolonging effects at long cycle lengths (>500 ms)?

At long CLs (e.g., 700 ms), this compound paradoxically shortened APD₉₀ in 3/4 isolated cells, suggesting reverse rate-dependency under non-physiological pacing . To address this:

- Limit CLs to ≤500 ms unless studying pathological bradycardia.

- Use dynamic pacing protocols (e.g., gradual CL decrements) to mimic in vivo rate transitions.

- Cross-validate findings with optical mapping in intact tissues to assess spatial heterogeneity.

Q. How should researchers design experiments to analyze this compound’s interaction with intracellular Ca²⁺-dependent APD modulation?

Intracellular Ca²⁺ ([Ca²⁺]ᵢ) influences IK₁ indirectly via Ca²⁺-activated pathways. To dissect Ca²⁺-dependent vs. -independent effects:

- Employ Ca²⁺ chelators (e.g., BAPTA-AM) during AP recordings.

- Compare this compound’s effects in cells with pharmacologically altered [Ca²⁺]ᵢ (e.g., thapsigargin for sarcoplasmic reticulum Ca²⁺ depletion) .

- Use simultaneous AP and Ca²⁺ transient recordings to correlate APD changes with Ca²⁺ dynamics.

Q. What statistical approaches are recommended for analyzing rate-dependent APD variability in this compound studies?

Use paired statistical tests (e.g., one-tailed t-tests) to compare pre-/post-Terikalant APD₉₀ within the same cell, minimizing inter-cell variability. For CL-dependent effects, apply repeated-measures ANOVA with CL as a within-subject factor. Report percent changes (e.g., 17 ± 3% increase at 300 ms CL) rather than absolute values to normalize baseline differences .

Data Contradiction Analysis

Q. How can researchers address discrepancies in this compound’s efficacy between isolated cells and intact tissue models?

In Langendorff-perfused hearts, this compound (3 µM) increased APD₉₀ by only 4–9% vs. 17% in isolated cells due to:

- Electrotonic coupling attenuating drug effects in multicellular preparations.

- Extracellular K⁺ accumulation altering IK₁ driving force.

- Solution: Use low [K⁺]₀ perfusate (≤4 mM) and incorporate computational modeling to simulate tissue-level behavior .

Q. What factors explain the variability in this compound’s IK₁ blockade across studies?

Key variables include:

- Voltage protocols : Ramped vs. step depolarizations alter IK₁ activation.

- Species differences : Guinea pig IK₁ has slower kinetics vs. human, affecting rate-dependency.

- Temperature : Most studies use room temperature (22–25°C), whereas physiological temps (37°C) accelerate IK₁ kinetics. Standardize protocols using ’s ramp method (−40 to −100 mV) and validate across ≥3 cell preparations.

Reproducibility Guidelines

Q. What minimal experimental details are required to ensure reproducibility of this compound studies?

- Drug preparation : this compound solubility in DMSO (≤0.1% final concentration) and storage conditions (−20°C, light-protected).

- Pacing protocols : Exact CL sequences, stabilization periods (e.g., 5 min per CL), and criteria for steady-state APD.

- Data exclusion : Cells with resting membrane potential >−70 mV or AP amplitude <100 mV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.